![molecular formula C10H16FN3OS B15113282 3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B15113282.png)
3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine
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Overview
Description
3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine is a complex organic compound that features a piperidine ring substituted with fluoromethyl and methoxymethyl groups, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the fluoromethyl group through a nucleophilic substitution reaction. The methoxymethyl group can be added using a similar substitution reaction, often involving methoxymethyl chloride as the reagent. The thiadiazole ring is then introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the piperidine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The fluoromethyl and methoxymethyl groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring may also play a role in stabilizing the compound’s interaction with its target, leading to a more potent biological effect .
Comparison with Similar Compounds
Similar Compounds
3-(Fluoromethyl)azetidine: Another fluoromethyl-substituted compound with a different ring structure.
3-Fluoro-2-(methoxymethyl)aniline: Features similar functional groups but with an aniline core.
3-(Fluoromethyl)cyclobutylmethanol: Contains a fluoromethyl group attached to a cyclobutyl ring.
Uniqueness
3-(Fluoromethyl)-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine is unique due to the combination of its piperidine and thiadiazole rings, along with the specific substitution pattern. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H16FN3OS |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-[3-(fluoromethyl)piperidin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H16FN3OS/c1-15-7-9-12-10(16-13-9)14-4-2-3-8(5-11)6-14/h8H,2-7H2,1H3 |
InChI Key |
SVTUMECYXWRXHY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)N2CCCC(C2)CF |
Origin of Product |
United States |
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